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Abstract

Metfendrazine (also known as methphendrazine, developmental code names HM-11, MO-
482) is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the
hydrazine chemical class.[1][2][3] Investigated in the mid-20th century as a potential
antidepressant, it was ultimately never marketed.[1] This document provides a comprehensive
technical overview of the pharmacological profile of Metfendrazine, based on available
scientific literature and the established properties of related hydrazine MAOIs. Due to its status
as an unmarketed compound from an earlier era of psychopharmacology, specific quantitative
data such as IC50 values and detailed pharmacokinetic parameters for Metfendrazine are not
readily available in modern databases. This guide therefore extrapolates from data on
analogous non-selective hydrazine MAOISs to present a likely profile, alongside generalized
experimental protocols and mechanistic diagrams relevant to its class.

Introduction

Monoamine oxidase inhibitors (MAQIs) were among the first effective treatments for major
depressive disorder.[4] The hydrazine class of MAOIs, which includes compounds like
phenelzine and iproniazid, are characterized by their irreversible inhibition of both MAO-A and
MAO-B isoforms.[3][5] Metfendrazine, chemically 1-methyl-1-(1-methyl-2-
phenylethyl)hydrazine, is a structural analogue of phenelzine and pheniprazine.[1] Its
mechanism of action, like other hydrazine MAOIs, involves the covalent modification of the
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flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to a long-lasting
inhibition of its activity.[6] This inhibition results in elevated synaptic concentrations of key
monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—which is believed
to be the primary basis for their antidepressant effects.[5]

Chemical and Physical Properties

Property Value Reference

1-methyl-1-(1-methyl-2-
IUPAC Name ) [1]
phenylethyl)hydrazine

Methphendrazine, HM-11, MO-
482, N-

Other Names ) ) [1]
Aminomethamphetamine,

Methamphetamine hydrazide

CAS Number 3734-26-7 [1]
Molecular Formula C1oH16N:2 [1]
Molar Mass 164.252 g/mol [1]
Chemical Class Hydrazine [11[3]

Pharmacological Profile

While specific quantitative data for Metfendrazine is not available in the public domain, the
following table presents representative data for other non-selective, irreversible hydrazine
MAQOIs to illustrate the expected potency and lack of selectivity.

Table 1: Comparative In Vitro MAO Inhibition Data for Non-Selective Hydrazine MAOIs (Note:
Data below is for phenelzine, a close structural and functional analogue of Metfendrazine, and
is intended to be illustrative.)

Selectivity
MAO-A ICso MAO-B ICso .
Compound Ratio (MAO- Reference
(M) (M)
B/MAO-A)
Phenelzine ~112 (Ki) ~47 (Ki) ~0.42 [7]
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ICso/Ki values represent the concentration of the inhibitor required to achieve 50% inhibition/the
inhibition constant. A lower value indicates higher potency. The selectivity ratio indicates the
preference for one isoform over the other.

Mechanism of Action

Metfendrazine, as a hydrazine MAOI, acts as an irreversible inhibitor of monoamine oxidase.
The proposed mechanism involves the enzymatic oxidation of the hydrazine moiety by MAO,
leading to the formation of a reactive intermediate. This intermediate then forms a covalent
bond with the N5 atom of the FAD cofactor of the enzyme, rendering it permanently inactive. To
restore MAO activity, new enzyme synthesis is required. This irreversible action contributes to
the long duration of the pharmacological effects of this class of drugs.[6]

Signaling Pathway

The inhibition of MAO-A and MAO-B by Metfendrazine leads to a decrease in the degradation
of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft. This
results in an increased concentration of serotonin (5-HT), norepinephrine (NE), and dopamine
(DA) available to bind to their respective postsynaptic receptors, thereby enhancing
monoaminergic neurotransmission.
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Caption: Mechanism of action of Metfendrazine as a MAO inhibitor.
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Pharmacokinetics

Detailed pharmacokinetic data for Metfendrazine are not available. However, based on its

chemical structure and the properties of other hydrazine MAOIs, a general pharmacokinetic

profile can be inferred.

Table 2: Inferred Pharmacokinetic Profile of Metfendrazine

Parameter Expected Characteristic Rationale
. ) Common for small molecule
Absorption Likely well-absorbed orally. )
amine-based drugs.
Expected to be widely )
o o ) ) ] Necessary for its central
Distribution distributed, including crossing
. . nervous system effects.
the blood-brain barrier.
Likely undergoes extensive ) o
] ] ] Hydrazine derivatives are
] hepatic metabolism. Potential ]
Metabolism ) o known to be metabolized by
pathways include oxidation ) ]
. various hepatic enzymes.[9]
and acetylation.[8]
o Metabolites are likely excreted A common route of elimination
Elimination )
renally. for drug metabolites.
) Due to the irreversible nature
The plasma half-life may be o i
) of MAO inhibition, the duration
) relatively short, but the o
Half-life of action is dependent on the

pharmacological effect is long-

lasting.

rate of new enzyme synthesis,
not the drug's half-life.[6]

Experimental Protocols

The following sections describe generalized experimental protocols that would be used to

determine the pharmacological profile of a hydrazine MAOI like Metfendrazine.

In Vitro MAO Inhibition Assay

© 2025 BenchChem. All rights reserved. 4/9

Tech Support


https://www.benchchem.com/product/b1676348?utm_src=pdf-body
https://www.benchchem.com/product/b1676348?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548516/
https://www.researchgate.net/publication/49725902_Methyl_N'-E-1-phenyl-ethyl-idenehydrazinecarboxyl-ate
https://www.benchchem.com/product/b1676348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A common method to determine the inhibitory potency (ICso) of a compound against MAO-A
and MAO-B is a fluorometric assay.

Preparation

Prepare Human Recombinant Prepare Serial Dilutions Prepare Substrate Prepare Detection Reagents
MAO-A or MAO-B of Metfendrazine (e.g., p-tyramine) (HRP, Amplex Red)
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Caption: Workflow for an in vitro fluorometric MAO inhibition assay.
Methodology:
e Enzyme Source: Human recombinant MAO-A and MAO-B enzymes.

o Substrate: A non-selective substrate such as p-tyramine or specific substrates like
kynuramine for MAO-A and benzylamine for MAO-B.[10]

« Inhibitor: Metfendrazine dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

e Assay Principle: The oxidative deamination of the substrate by MAO produces hydrogen
peroxide (H202). In a coupled reaction, horseradish peroxidase (HRP) uses H202 to oxidize
a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin).

e Procedure: The enzyme is pre-incubated with varying concentrations of Metfendrazine for a
set period (e.g., 15-30 minutes) to allow for irreversible binding. The substrate is then added
to initiate the reaction.

o Detection: The fluorescence is measured over time using a plate reader.

o Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus
time plot. The percentage of inhibition at each concentration of Metfendrazine is calculated
relative to a control without the inhibitor. The 1Cso value is then determined by fitting the data
to a dose-response curve.

Synthesis of Metfendrazine

A detailed synthesis protocol for Metfendrazine is not publicly available. However, a plausible
synthetic route can be inferred from its structure and general methods for synthesizing
substituted hydrazines. A likely approach would involve the reductive amination of
phenylacetone with methylhydrazine.
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Caption: Plausible synthetic route for Metfendrazine.

Safety and Toxicology

Specific toxicological data for Metfendrazine is scarce. However, as a hydrazine derivative,
there is a potential for hepatotoxicity, a known risk associated with this class of MAOIs.[3]
Furthermore, as a non-selective MAOI, Metfendrazine would be expected to have a high risk
of drug-drug and drug-food interactions. Co-administration with serotonergic agents could lead
to serotonin syndrome, and consumption of tyramine-rich foods could precipitate a
hypertensive crisis.[4][11]

Conclusion

Metfendrazine is a classic example of a non-selective, irreversible hydrazine MAOI developed
during the early era of psychopharmacology. While it never reached the market, its
pharmacological profile can be confidently inferred from its chemical structure and the well-
established properties of its class. It is expected to be a potent, irreversible inhibitor of both
MAO-A and MAO-B, leading to increased synaptic levels of monoamine neurotransmitters. The
lack of specific quantitative data for Metfendrazine highlights the challenges in documenting
the full pharmacological properties of historical, unmarketed compounds. This guide provides a
framework for understanding the likely characteristics of Metfendrazine, based on the
foundational principles of MAOI pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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